10-bromo-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
10-bromo-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.02556 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Applications in Drug Synthesis
One practical synthesis method relates to an orally active CCR5 antagonist, where a related compound, methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, was synthesized in good yield. This method involved esterification and a Suzuki−Miyaura reaction, demonstrating the utility of brominated heterocycles in drug development (Ikemoto et al., 2005).
Role in Antitumor Agent Synthesis
The synthesis of novel heterocycles, including triazines and triazepines, has been explored for potential antitumor activities. These compounds were derived from interactions with intermediates like 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, showcasing the potential of such structures in developing anticancer drugs (Badrey & Gomha, 2012).
Antibacterial Applications
The synthesis of new heterocycles incorporating the phthalazine structure, including triazepines, has shown potential for antibacterial activity. This suggests that related structures, such as the one , might also be explored for their microbiological efficacy (Khalil et al., 2009).
Supramolecular Structures
Research into tetrahydro-1,4-epoxy-1-benzazepines with heterocyclic substituents, closely related to benzoxazepines, has explored their supramolecular structures, providing insights into how subtle changes in peripheral substituents can significantly affect molecular aggregation patterns. This could have implications for the design of new materials or pharmaceutical compounds (Blanco et al., 2008).
Properties
IUPAC Name |
10-bromo-6-(5-methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-8-26-18-21-17-15(22-23-18)12-9-11(19)5-6-13(12)20-16(25-17)14-7-4-10(2)24-14/h4-7,9,16,20H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFNYHKDIWSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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